

Application Notes and Protocols for 1-Methylpyrazole in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **1-Methylpyrazole**

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Introduction

1-Methylpyrazole is a versatile heterocyclic building block increasingly utilized in pharmaceutical synthesis.^[1] Its pyrazole core is a prevalent motif in a multitude of biologically active molecules, and the N-methyl substituent can favorably influence key drug-like properties such as lipophilicity and metabolic stability.^{[1][2]} This makes **1-methylpyrazole** a valuable starting material and intermediate for the development of a wide range of therapeutics, including anti-inflammatory agents, treatments for neurological disorders, and targeted cancer therapies.^[1] A critical application of **1-methylpyrazole** is in the synthesis of kinase inhibitors, where it serves as a scaffold to construct complex molecules that modulate key signaling pathways implicated in diseases like cancer.

This document provides detailed application notes and experimental protocols for the use of **1-methylpyrazole** in the synthesis of a prominent kinase inhibitor, Erdafitinib. It also includes quantitative data on the biological activity of the final product and visual representations of the relevant signaling pathways and experimental workflows.

Application Highlight: Synthesis of Kinase Inhibitors

1-Methylpyrazole is a key precursor for the synthesis of various kinase inhibitors. A common strategy involves the functionalization of the pyrazole ring, for instance, through bromination, followed by cross-coupling reactions to build the desired molecular architecture.^[3] An important intermediate derived from **1-methylpyrazole** is 4-bromo-1-methyl-1H-pyrazole, which is a crucial component in the synthesis of drugs such as Erdafitinib and Savolitinib.^[4]

Erdafitinib: A Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Erdafitinib (Balversa™) is an orally bioavailable kinase inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).^{[5][6]} Aberrant FGFR signaling, due to mutations, amplifications, or fusions, can drive the proliferation and survival of cancer cells.^{[2][7]} Erdafitinib is approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.^[5]

The synthesis of Erdafitinib can be achieved through a convergent route where 4-bromo-1-methyl-1H-pyrazole is a key starting material.^[1] The following sections provide a detailed protocol for a crucial step in this synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Key Erdafitinib Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a brominated pyrazole derivative (like 4-bromo-1-methyl-1H-pyrazole) and an arylboronic acid, a fundamental step in constructing the core structure of many kinase inhibitors.^{[8][9]}

Reaction Scheme:

Materials and Reagents:

- 4-Bromo-1-methyl-1H-pyrazole
- Arylboronic acid (e.g., (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid)

- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ or a pre-catalyst like XPhos Pd G2)[[10](#)]
- Base (e.g., Sodium carbonate (Na_2CO_3), Potassium phosphate (K_3PO_4))[[9](#)]
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)[[8](#)][[11](#)]
- Degassed water[[8](#)]
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Inert gas (Argon or Nitrogen)

Instrumentation:

- Schlenk flask or other suitable reaction vessel
- Magnetic stirrer with heating plate
- Condenser
- Inert gas supply
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates
- Column chromatography setup
- NMR Spectrometer
- Mass Spectrometer

Detailed Procedure:

- Reaction Setup: In a Schlenk flask, combine 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.5 mmol, 2.5 equiv.).[\[8\]](#)
- Solvent Addition: Add the anhydrous solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) to the flask.[\[8\]](#)
- Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[\[8\]](#)
- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.05 mmol, 5 mol% of Pd(PPh₃)₄).[\[8\]](#)
- Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours, or until the reaction is complete as monitored by TLC.[\[8\]](#)
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[\[8\]](#)
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[\[8\]](#)

Note: The specific conditions (catalyst, base, solvent, temperature, and reaction time) may require optimization depending on the specific substrates used.

Data Presentation

In Vitro Inhibitory Activity of Erdafitinib

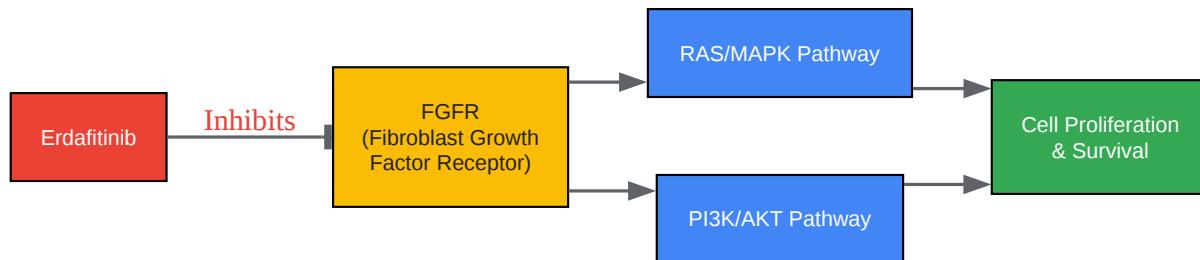
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Erdafitinib against various FGFRs and cancer cell lines.

Target	IC ₅₀ (nM)	Reference
FGFR1	1.2	[6]
FGFR2	2.5	[6]
FGFR3	2.7	[6]
FGFR4	5.7	[6]
NCI-H520 (Lung Cancer)	19	[12]
SNU-16 (Gastric Cancer)	59	[12]
KATO III (Gastric Cancer)	73	[12]

Mandatory Visualization

Signaling Pathway Inhibition by Erdafitinib

Erdafitinib inhibits FGFR signaling, which in turn affects downstream pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[2][7]

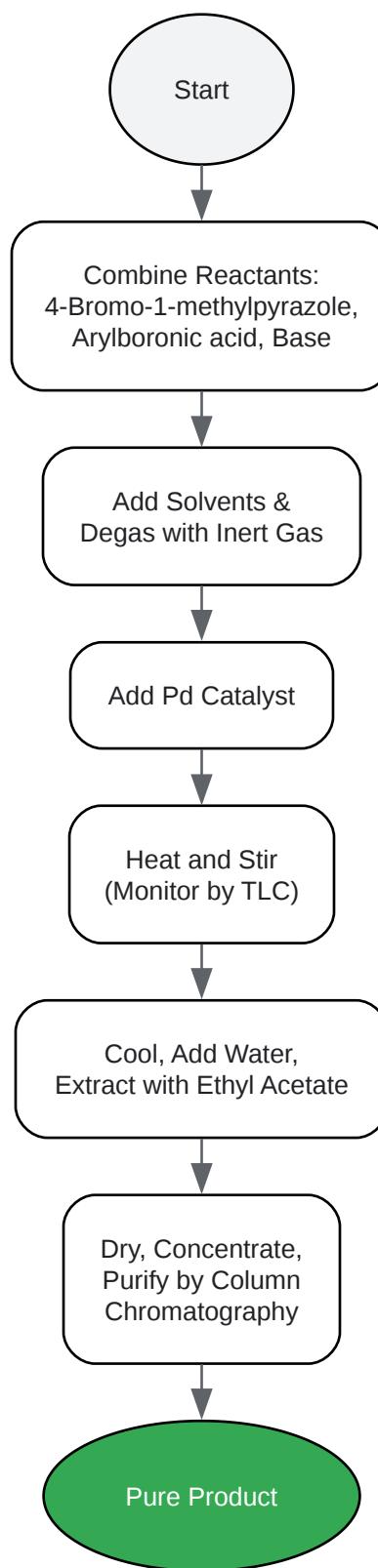


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Caption: Mechanism of action of Erdafitinib.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of the key intermediate via Suzuki-Miyaura coupling.

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Caption: Suzuki-Miyaura cross-coupling workflow.

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